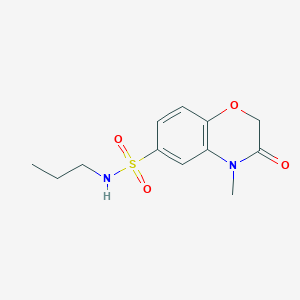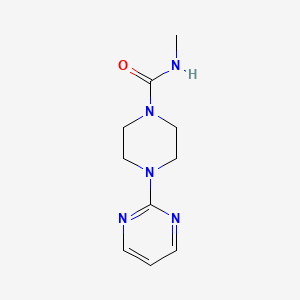![molecular formula C16H25N3O3S B4441861 1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)
1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide, commonly known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMAP is a white crystalline powder that has a molecular weight of 337.47 g/mol and a melting point of 145-147°C.
Mécanisme D'action
The mechanism of action of DMAP is primarily based on its ability to interact with specific enzymes and proteins in the body. DMAP acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper brain function. By inhibiting these enzymes, DMAP can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. DMAP also acts as a potent inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH levels in the body. By inhibiting carbonic anhydrase, DMAP can alter the pH of various tissues and organs, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
DMAP has been shown to have various biochemical and physiological effects on the body, depending on the dose and route of administration. In animal studies, DMAP has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. DMAP has also been shown to have antimicrobial properties, as it can inhibit the growth of various bacterial and fungal strains. Additionally, DMAP has been shown to alter the pH of various tissues and organs, which can have therapeutic effects in certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMAP has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in high yields. DMAP is also relatively easy to handle and store, making it a convenient choice for research purposes. However, there are also some limitations to using DMAP in lab experiments. It can be toxic at high doses, and its effects can vary depending on the route of administration and the animal model used. Additionally, DMAP can interact with other compounds in the body, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DMAP. One potential area of interest is the development of DMAP-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. DMAP could also be further investigated as a diagnostic tool for Alzheimer's disease, as it has been shown to selectively bind to amyloid beta plaques in the brain. Additionally, DMAP could be explored for its potential use as an antimicrobial agent, as it has been shown to inhibit the growth of various bacterial and fungal strains. Finally, further research could be conducted to better understand the mechanism of action of DMAP and its effects on various enzymes and proteins in the body.
Conclusion:
In conclusion, DMAP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMAP can be synthesized through a simple and efficient method and has been extensively studied for its potential applications in inhibiting various enzymes, improving cognitive function and memory, and inhibiting microbial growth. While DMAP has several advantages for use in lab experiments, there are also some limitations to its use. Future research on DMAP could have significant implications for the development of new drugs and diagnostic tools.
Applications De Recherche Scientifique
DMAP has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to act as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. DMAP has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it can selectively bind to amyloid beta plaques in the brain. Additionally, DMAP has been studied for its antimicrobial properties and its ability to inhibit the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(1R)-1-phenylethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(14-7-5-4-6-8-14)17-16(20)15-9-11-19(12-10-15)23(21,22)18(2)3/h4-8,13,15H,9-12H2,1-3H3,(H,17,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGUMZQDMJNYOK-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)

![N-cyclopropyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4441808.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)
![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)


![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)


![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4441875.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4441877.png)
![4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4441891.png)